molecular formula C11H23P B14536034 Di-tert-butyl(prop-2-en-1-yl)phosphane CAS No. 62269-82-3

Di-tert-butyl(prop-2-en-1-yl)phosphane

Cat. No.: B14536034
CAS No.: 62269-82-3
M. Wt: 186.27 g/mol
InChI Key: XJCRXEMLFCPOJB-UHFFFAOYSA-N
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Description

Allylbis(tert-butyl)phosphine is a tertiary phosphine compound characterized by the presence of an allyl group and two tert-butyl groups attached to a phosphorus atom. Tertiary phosphines are known for their significant role in organophosphorus chemistry, particularly in catalysis and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of allylbis(tert-butyl)phosphine typically involves the reaction of allyl halides with tert-butylphosphine under controlled conditions. One common method is the nucleophilic substitution reaction where tert-butylphosphine reacts with allyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine.

Industrial Production Methods

Industrial production of allylbis(tert-butyl)phosphine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Allylbis(tert-butyl)phosphine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Phosphine Oxides: Formed from oxidation reactions.

    Substituted Phosphines: Result from nucleophilic substitution reactions.

    Metal-Phosphine Complexes: Formed during coordination reactions.

Scientific Research Applications

Allylbis(tert-butyl)phosphine finds applications in various fields:

Mechanism of Action

The mechanism of action of allylbis(tert-butyl)phosphine involves its ability to donate electron pairs to electrophilic centers, making it a strong nucleophile. This property allows it to form stable complexes with transition metals, facilitating various catalytic processes. The molecular targets include electrophilic substrates and transition metal centers, where it participates in bond formation and cleavage reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Allylbis(tert-butyl)phosphine is unique due to the presence of both allyl and tert-butyl groups, which impart distinct steric and electronic properties. This combination enhances its reactivity and selectivity in catalytic applications compared to other tertiary phosphines .

Properties

IUPAC Name

ditert-butyl(prop-2-enyl)phosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23P/c1-8-9-12(10(2,3)4)11(5,6)7/h8H,1,9H2,2-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCRXEMLFCPOJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(CC=C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20570674
Record name Di-tert-butyl(prop-2-en-1-yl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62269-82-3
Record name Di-tert-butyl(prop-2-en-1-yl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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